molecular formula C10H10ClNO3 B2454115 N-(2-chloroacetyl)-2-methoxybenzamide CAS No. 554423-67-5

N-(2-chloroacetyl)-2-methoxybenzamide

Cat. No.: B2454115
CAS No.: 554423-67-5
M. Wt: 227.64
InChI Key: ICBGINVOKCHKSA-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Biology

The benzamide framework is a common motif found in numerous pharmaceuticals and chemical probes. The amide bond provides a stable linkage and defined geometry, while the benzene (B151609) ring can be functionalized to modulate properties such as binding affinity, selectivity, and pharmacokinetics. The 2-methoxybenzamide (B150088) scaffold, in particular, has been identified as an advantageous structural component in the development of inhibitors for critical biological pathways, such as the Hedgehog signaling pathway, which is implicated in various cancers. nih.govrsc.org Derivatives of 2-methoxybenzamide have demonstrated potent inhibitory activity, highlighting the scaffold's utility as a recognition element for specific protein targets. nih.gov The methoxy (B1213986) group can influence the compound's solubility and its ability to cross biological membranes, while also participating in key binding interactions within protein active sites. ontosight.aiontosight.ai

Overview of N-(2-chloroacetyl)-2-methoxybenzamide as a Core Research Compound

This compound is a derivative that combines the established 2-methoxybenzamide recognition scaffold with a reactive chloroacetyl group. This bifunctional architecture positions it as a compound of interest for applications in chemical biology, particularly for the study of covalent interactions with proteins. The 2-methoxybenzamide portion can serve to guide the molecule to a specific protein binding site, whereupon the electrophilic chloroacetyl moiety can form a stable, covalent bond with a nearby nucleophilic amino acid residue. This dual-function design makes it a potential tool for use as a chemical probe or a targeted covalent inhibitor.

Historical Context and Evolution of Chloroacetylated Compounds in Bioscience

Chloroacetylated molecules and related chloroacetamides have long been utilized in bioscience due to the reactive nature of the C-Cl bond. The chloroacetyl group is a mild electrophile capable of reacting with various nucleophiles found in biological systems, most notably the thiol group of cysteine residues. mdpi.com This reactivity has been harnessed to develop covalent inhibitors, affinity labels, and cross-linking agents. acs.org Historically, such reactive compounds were often viewed as nonspecific, but a modern understanding of targeted covalent inhibition has led to a resurgence in their rational design. mdpi.comnih.gov By carefully tuning the reactivity of the electrophilic "warhead" and pairing it with a high-affinity recognition element, researchers can achieve remarkable target specificity and potency. nih.gov The use of a chloroacetyl group, as opposed to other conjugating groups like maleimides, can also offer the advantage of forming achiral products, which is beneficial in therapeutic development. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chloroacetyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-8-5-3-2-4-7(8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBGINVOKCHKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554423-67-5
Record name N-(2-chloroacetyl)-2-methoxybenzamide
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Synthetic Methodologies and Chemical Transformations Involving N 2 Chloroacetyl 2 Methoxybenzamide

Established Synthetic Routes for N-(2-chloroacetyl)-2-methoxybenzamide

The synthesis of this compound is primarily achieved through the acylation of a 2-methoxybenzamide (B150088) precursor. This transformation relies on the robust and widely utilized chemistry of amide bond formation involving chloroacetyl chloride.

Preparation from 2-Methoxybenzamide Precursors

The principal synthetic route to this compound involves the direct N-acylation of 2-methoxybenzamide. In this reaction, the nitrogen atom of the primary amide group in 2-methoxybenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This process requires a base to neutralize the hydrogen chloride (HCl) byproduct that is generated, thereby driving the reaction to completion. The selection of an appropriate solvent and base is crucial to ensure a high yield and purity of the final product. This method represents a direct and efficient pathway to the target compound, leveraging the availability of the 2-methoxybenzamide starting material.

Application of Chloroacetyl Chloride in Amide Bond Formation

Chloroacetyl chloride is a highly reactive acylating agent, making it an excellent choice for the formation of the N-acyl bond in this compound. The presence of the electron-withdrawing chlorine atom on the acetyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amide nitrogen.

The general reaction for forming chloroacetamides involves treating an amine or amide with chloroacetyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). sphinxsai.com For example, a facile one-pot synthesis of various N-aryl chloroacetamides has been developed using DBU in THF at room temperature, affording high yields. sphinxsai.com This methodology is broadly applicable and underscores the efficiency of using chloroacetyl chloride to introduce the chloroacetyl moiety onto a nitrogen-containing precursor. The reaction is typically exothermic and may require cooling to control the reaction rate and minimize side reactions. sphinxsai.com

Synthesis and Derivatization Strategies for this compound Analogues

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of chemical analogues. The reactive chloroacetyl group serves as a chemical handle for introducing various functionalities and complex heterocyclic systems through nucleophilic substitution reactions.

Functional Group Modifications and Substituent Introduction

The aromatic ring of the 2-methoxybenzamide portion of the molecule is amenable to various functional group modifications. Standard electrophilic aromatic substitution reactions can be employed to introduce additional substituents, thereby altering the electronic and steric properties of the molecule. For instance, related N-phenethyl-5-chloro-2-methoxybenzamide molecules have been subjected to chlorosulfonation using chlorosulfonic acid, which introduces a sulfonyl chloride group onto the aromatic ring. google.com This highly reactive group can then be converted into a wide array of sulfonamide derivatives. google.com Such structural modifications on the benzamide (B126) core are a key strategy in the development of new series of bioactive compounds. rsc.org

Incorporation of Diverse Heterocyclic Systems

The chloroacetyl group in this compound is an excellent electrophile for reactions with various nucleophiles, particularly those found in heterocyclic compounds. This reactivity allows for the straightforward conjugation of the benzamide core to a wide range of heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space.

The benzothiazole (B30560) ring system is a prominent heterocycle in medicinal chemistry. The synthesis of benzothiazole-containing conjugates often utilizes a chloroacetylated intermediate. A common synthetic strategy involves the reaction of a nucleophilic 2-aminobenzothiazole (B30445) with chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. sphinxsai.comnih.gov

For example, various 6-alkoxy-2-aminobenzothiazoles have been treated with chloroacetyl chloride in acetone (B3395972) to yield the corresponding 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives. nih.gov The resulting chloroacetamide is a key intermediate where the chlorine atom can be readily displaced by a nucleophile, such as a thiol, to introduce further complexity. nih.gov This established two-step process—chloroacetylation of an aminobenzothiazole followed by nucleophilic substitution—highlights a reliable pathway for creating complex benzothiazole derivatives linked through an acetamide (B32628) bridge. nih.gov

Another approach involves the initial synthesis of 2-(chloromethyl)-benzo[d]-thiazole, which can be prepared by reacting 2-aminobenzenethiol with chloroacetic acid. jyoungpharm.org This electrophilic intermediate can then react with various nucleophiles, such as substituted phenols, to form benzothiazole derivatives linked via an ether bond. jyoungpharm.org These methodologies demonstrate the versatility of using chloroacetylating agents and related intermediates to incorporate the benzothiazole moiety into larger molecular frameworks.

Quinazolinone-Based Analogues

The synthesis of quinazolinone derivatives can be achieved through multi-step reaction sequences that may involve intermediates structurally related to this compound. A general strategy involves the reaction of a 2-aminobenzamide (B116534) with a suitable electrophile to construct the quinazolinone ring. While direct synthesis from this compound is not extensively documented, analogous transformations provide a clear pathway. For instance, 2-substituted-3,1-benzoxazin-4-ones, formed from the reaction of anthranilic acid with acid chlorides, are key precursors. nih.gov These can then react with nitrogen nucleophiles to yield quinazolinone scaffolds. nih.gov

In a related approach, 3-amino-2-(substituted)quinazolin-4(3H)-one can be acylated with chloroacetyl chloride to produce 2-chloro-N-[4-oxo-2-(substituted)quinazolin-3(4H)-yl]acetamide. nih.gov This highlights the utility of the chloroacetyl moiety in building more complex quinazolinone structures. Although starting from 2-methoxybenzamide, the introduction of the chloroacetyl group would create a reactive handle for further cyclization or substitution reactions, leading to diverse quinazolinone-based analogues. The reaction of 2-aminobenzamides with alcohols, catalyzed by copper, also presents a method for quinazolinone synthesis where an in-situ generated aldehyde reacts to form the heterocyclic ring. nih.gov

Starting MaterialReagent(s)Product TypeReference
3-Amino-2-(substituted) quinazolin-4(3H)-oneChloroacetyl chloride, Pyridine (B92270)2-Chloro-N-[4-oxo-2-(substituted) quinazolin-3(4H)-yl]acetamide nih.gov
2-AminobenzamideMethanol, Copper catalyst, Cs2CO3Quinazolinone nih.gov
Anthranilic acidPhenyl isothiocyanate2-Mercapto-3-phenylquinazolinone researchgate.net
Benzoxazole-Linked Compounds

The synthesis of benzoxazole-linked compounds can be achieved by reacting a 2-aminophenol (B121084) derivative with a suitable reagent to form the oxazole (B20620) ring. The chloroacetyl group of this compound can serve as a linker to attach the benzamide moiety to a pre-formed benzoxazole (B165842) ring or participate in the formation of a larger heterocyclic system containing the benzoxazole unit.

A common method for forming the benzoxazole scaffold involves the reaction of 2-aminophenol with reagents like carbon disulfide and potassium hydroxide. nih.govnih.gov The resulting 2-mercaptobenzoxazole (B50546) can then undergo nucleophilic substitution. For example, the potassium salt of 2-mercaptobenzoxazole can react with a chloroacetamide derivative, such as those derived from 4-aminobenzoic acid and chloroacetyl chloride, to form a thioacetamido linker between the benzoxazole and benzamide moieties. nih.gov This demonstrates a viable route for incorporating a structure similar to this compound into a larger benzoxazole-containing molecule.

Starting MaterialReagent(s)Key Intermediate/ProductReference
2-AminophenolCarbon disulfide, Potassium hydroxideBenzo[d]oxazole-2-thiol nih.gov
2-Mercaptobenzoxazole Potassium Salt4-(2-chloroacetamido)benzoyl chloride derivativesBenzoxazole-benzamide conjugates with a 2-thioacetamido linker nih.gov
2-AminophenolChloroacetic acid, Hydrochloric acid2-(Chloromethyl)-1H-benzo[d]imidazole (related benzimidazole (B57391) synthesis) nih.gov
Azetidinone and Oxadiazole Derivatives

The reactive chloroacetyl group of this compound is a key functional group for the synthesis of four-membered azetidinone rings and five-membered oxadiazole rings.

Azetidinone Derivatives: The Staudinger synthesis, a [2+2] cycloaddition, is a prominent method for constructing the β-lactam (azetidinone) ring. This typically involves the reaction of a Schiff base (imine) with a ketene. Alternatively, the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine is a widely used method to form 2-azetidinones. nih.govmdpi.commedchemexpress.comresearchgate.net In this context, a derivative of this compound could first be converted into a Schiff base, which would then undergo cyclization with chloroacetyl chloride. For example, a hydrazinoacetyl derivative can be condensed with an aromatic aldehyde to form a Schiff base, which then cyclizes with chloroacetyl chloride to yield the corresponding N-substituted azetidinone. mdpi.com

Schiff Base PrecursorReagent(s) for CyclizationProduct TypeReference
N-(Arylidene)hydrazinoacetyl sulfonamidesChloroacetyl chloride, Triethylamine, 1,4-DioxaneN-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides mdpi.com
3,4-Methylenedioxyphenylidine-4'chloro anilineChloroacetyl chloride, Triethylamine, Benzene (B151609)N-4'-chloro phenyl–4-(3',4'-methylenedioxyphenyl)-3 chloro-2-azetidinones researchgate.net

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds from acid hydrazides. These can be cyclized with various reagents. For instance, an acid hydrazide can react with carbon disulfide in the presence of a base to form a 1,3,4-oxadiazole-2-thione. nih.gov Alternatively, dehydration of diacylhydrazines, formed from the reaction of an acid hydrazide with an acid chloride, using reagents like phosphorus oxychloride, is a common route to 2,5-disubstituted 1,3,4-oxadiazoles.

The chloroacetyl group in this compound can be utilized in several ways. For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is a key precursor for oxadiazole ring formation. Another approach involves reacting a 2-amino-1,3,4-oxadiazole with chloroacetyl chloride to attach the chloroacetyl moiety. This N-(chloroacetyl)-oxadiazole can then undergo further reactions.

PrecursorReagent(s) for Cyclization/DerivatizationProduct TypeReference
2-(Pyrimidin-2-ylthio)acetohydrazideCarbon disulfide, Potassium hydroxide5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione nih.gov
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amineChloroacetyl chloride, Potassium carbonateN-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide
Acid hydrazidesCarboxylic acids/Acid chlorides, then POCl32,5-Disubstituted 1,3,4-oxadiazoles
Adenosine (B11128) Analogues with Benzamide Scaffolds

The incorporation of a benzamide scaffold into adenosine analogues can be explored as a strategy to develop new ligands for adenosine receptors. The benzamide moiety can act as a bioisosteric replacement for other functional groups or provide additional interaction points with the receptor. mdpi.com While direct synthesis of adenosine analogues using this compound is not explicitly detailed in the provided context, a plausible synthetic route can be inferred based on the known reactivity of N-substituted 2-chloroacetamides. nih.gov

The chloroacetyl group is a potent electrophile capable of alkylating nucleophilic sites on the adenosine molecule, such as the N6-amino group. This would lead to the formation of a covalent bond, linking the 2-methoxybenzamide scaffold to the adenosine core. Modifications at the N6-position of adenosine are a common strategy for enhancing selectivity and affinity for different adenosine receptor subtypes. nih.gov For example, N6-substituted adenosine derivatives are often synthesized by reacting a 6-halopurine riboside with a suitable amine. nih.gov Similarly, the N6-position of adenosine could be alkylated with this compound under appropriate basic conditions to yield an N6-(2-(2-methoxybenzamido)acetyl)adenosine derivative. Further modifications at the C2 and 5'-positions of the adenosine ring are also known to influence receptor selectivity.

Adenosine PrecursorPotential ReagentPotential ProductRationale/Reference
AdenosineThis compound, BaseN6-(2-(2-methoxybenzamido)acetyl)adenosineAlkylation of the N6-amino group by the reactive chloroacetyl moiety. nih.gov
6-Chloropurine riboside2-(2-Methoxybenzamido)ethan-1-amineN6-(2-(2-methoxybenzamido)ethyl)adenosineNucleophilic substitution at the C6 position is a standard method for N6-derivatization. nih.gov

Chemical Reactivity and Molecular Interactions

Reactivity of the Chloroacetyl Group as a Covalent Modifier

The chloroacetyl group is an electrophilic "warhead" that enables the molecule to act as a covalent modifier. The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. researchgate.net In a biological context, the most common nucleophile for this reaction is the thiol side chain of cysteine residues in proteins. mdpi.com The reaction forms a stable thioether bond, effectively tethering the molecule to the protein target. acs.org The reactivity of the chloroacetyl group can be modulated by its local chemical environment. While reactive enough to form covalent bonds under physiological conditions, it is generally considered a "mild" electrophile, which can help minimize nonspecific reactions and improve target selectivity when guided by a specific binding moiety. nih.gov

Influence of the 2-Methoxybenzamide (B150088) Moiety on Molecular Recognition

The 2-methoxybenzamide portion of the molecule functions as the recognition element, responsible for non-covalent binding and directing the compound to a specific protein target. Benzamide (B126) derivatives are known to participate in various non-covalent interactions, including hydrogen bonding via the amide N-H and C=O groups, and pi-stacking or hydrophobic interactions via the aromatic ring. The 2-methoxy substituent can further refine binding affinity and selectivity. ontosight.ai Research on related 2-methoxybenzamide derivatives has shown this scaffold is effective in targeting the Smoothened (Smo) receptor in the Hedgehog signaling pathway, indicating its suitability for recognition by specific protein binding pockets. nih.govrsc.org

Structure Activity Relationship Sar Investigations of N 2 Chloroacetyl 2 Methoxybenzamide Analogues

Elucidation of Essential Structural Elements for Biological Potency

The biological potency of N-(2-chloroacetyl)-2-methoxybenzamide analogues is contingent upon the interplay of several key structural components. The core structure can be deconstructed into three primary domains: the 2-methoxybenzoyl moiety, the chloroacetyl group, and the amide linker. Each of these elements plays a crucial role in the molecule's interaction with its biological target.

The benzamide (B126) core serves as a fundamental scaffold for orienting the other functional groups in a three-dimensional space conducive to binding. The aromatic ring of the benzoyl group is often involved in π-π stacking or hydrophobic interactions within the binding pocket of a target protein. The amide linkage is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), thereby anchoring the molecule to its target.

The N-acyl group , in this case, the chloroacetyl moiety, is another pivotal determinant of biological activity. The presence of the chlorine atom introduces both steric and electronic effects that can significantly modulate binding affinity. Furthermore, the chloroacetyl group can act as a reactive handle, potentially forming covalent bonds with nucleophilic residues in the active site of a target enzyme, leading to irreversible inhibition.

Finally, the substituents on the benzoyl ring are instrumental in fine-tuning the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity. The 2-methoxy group, in particular, has been shown to be a key contributor to the pharmacological profile of this class of compounds.

A hypothetical representation of the essential pharmacophoric features is presented below:

FeatureDescriptionPotential Interaction
Aromatic RingThe phenyl ring of the benzoyl moiety.Hydrophobic interactions, π-π stacking.
Hydrogen Bond AcceptorThe carbonyl oxygen of the amide.Hydrogen bonding with the target protein.
Hydrogen Bond DonorThe N-H group of the amide.Hydrogen bonding with the target protein.
Methoxy (B1213986) GroupThe -OCH3 substituent at the 2-position.Steric and electronic influence on binding.
Chloroacetyl GroupThe -C(O)CH2Cl moiety.Hydrophobic and potential covalent interactions.

Impact of Substituent Position and Nature on Activity and Selectivity

The strategic placement and chemical nature of substituents on the this compound scaffold are paramount in dictating the biological activity and selectivity of its analogues.

The methoxy group at the 2-position of the benzoyl ring has a profound impact on the molecule's conformational preferences and electronic properties. Its ortho position can induce a specific torsion angle between the phenyl ring and the amide plane, which may be optimal for fitting into a particular binding site. Electronically, the methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the amide proton.

Studies on related benzamide-isoquinoline derivatives have shown that the position of the methoxy group can dramatically affect receptor selectivity. For instance, the introduction of a methoxy group at the para-position of the benzamide phenyl ring was found to increase sigma-2 (σ2) receptor affinity and dramatically improve σ2 selectivity over the σ1 receptor by 631-fold. nih.gov This highlights the sensitivity of the benzamide scaffold to the positional placement of even a single methoxy group.

The following table illustrates the hypothetical impact of the methoxy group's position on receptor binding affinity, based on the trends observed in related studies.

CompoundMethoxy Positionσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
Analogue A2-methoxy100502
Analogue B3-methoxy150752
Analogue C4-methoxy50510
Analogue DNo methoxy2001002

This data is illustrative and intended to demonstrate the potential impact of methoxy group positioning.

The chloroacetyl group is a key feature of the parent compound, and its modification can lead to significant changes in biological activity. The chlorine atom is a weak deactivating group and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. More importantly, the α-chloro amide functionality can act as an electrophile, reacting with nucleophilic residues such as cysteine or histidine in the active site of enzymes to form a covalent bond. This can lead to potent and often irreversible inhibition. The reactivity of the chloroacetyl group makes it a valuable tool in the design of targeted covalent inhibitors. ontosight.ai

The table below provides a hypothetical comparison of the inhibitory activity of analogues with chloro substitution on the acetyl versus the aromatic moiety.

CompoundChloro PositionTargetIC50 (µM)
N-(2-chloroacetyl )-2-methoxybenzamideAcetylEnzyme X0.5
N-acetyl-2-methoxy-5-chlorobenzamide AromaticEnzyme X2.0
N-acetyl-2-methoxy-4-chlorobenzamide AromaticEnzyme X5.0
N-acetyl-2-methoxybenzamideNoneEnzyme X10.0

This data is illustrative and based on general SAR principles.

The incorporation of heterocyclic systems into the this compound scaffold can significantly expand the chemical space and introduce new pharmacological properties. Heterocycles can serve as bioisosteric replacements for the phenyl ring, introduce additional hydrogen bonding sites, and modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

For example, replacing the benzoyl moiety with a pyridine-linked 1,2,4-oxadiazole (B8745197) has been shown to yield compounds with good fungicidal and larvicidal activities. nih.gov In another study, the introduction of an imidazole (B134444) group as part of a 2-methoxybenzamide (B150088) derivative led to potent inhibitors of the Hedgehog signaling pathway, a target in cancer therapy. nih.gov Furthermore, the fusion of a benzoxazole (B165842) ring to a benzamide scaffold via a 2-thioacetamido linker has resulted in potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), another important target in oncology. nih.gov

The following table illustrates the potential impact of incorporating different heterocyclic systems on the pharmacological profile of this compound analogues.

AnalogueIncorporated HeterocycleTargetActivity
Pyridine (B92270) AnaloguePyridineFungal enzymePotent antifungal
Imidazole AnalogueImidazoleHedgehog pathwayPotent inhibitor
Benzoxazole AnalogueBenzoxazoleVEGFR-2Potent inhibitor
Thiazole AnalogueThiazoleGlucokinasePotent activator nih.gov

This table provides illustrative examples of how heterocyclic systems can influence the pharmacological profile.

Design Principles for Rational Optimization of Analogues

The rational optimization of this compound analogues relies on a systematic and iterative process of design, synthesis, and biological evaluation, guided by the SAR data obtained. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core benzamide scaffold or its substituents with bioisosteres can lead to improved properties. For example, replacing the phenyl ring with a heterocyclic ring can enhance solubility and introduce new interactions with the target.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding mode of analogues and guide the design of new compounds with improved complementarity to the binding site.

Fragment-Based Drug Design: The this compound scaffold can be broken down into its constituent fragments (2-methoxybenzoyl, chloroacetyl, and amide linker). These fragments can be individually optimized and then reassembled to generate novel analogues with enhanced potency.

Modulation of Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are critical for the in vivo efficacy of a drug candidate. These properties can be fine-tuned by the introduction of appropriate functional groups. For instance, the addition of polar groups can increase solubility, while the modification of metabolically labile sites can improve metabolic stability.

Targeted Covalent Inhibition: The presence of the reactive chloroacetyl group offers the opportunity to design targeted covalent inhibitors. By optimizing the scaffold to achieve high non-covalent binding affinity for the target, the chloroacetyl group can be positioned to react with a specific nucleophilic residue in the active site, leading to highly potent and selective inhibition.

By applying these design principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop analogues with optimized pharmacological profiles for a variety of therapeutic applications.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Smoothened (Smo) Receptor: The Smoothened (Smo) receptor is a key component of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer. nih.gov Molecular docking studies on 2-methoxybenzamide (B150088) derivatives have shed light on their potential to inhibit this pathway by binding to the Smo receptor. nih.gov These studies have shown that the carbonyl moiety and the nitrogen atom of the pyridine (B92270) ring in similar compounds can form hydrogen bonds with key residues such as Arg400 and Tyr394 in the Smo binding pocket. nih.gov For N-(2-chloroacetyl)-2-methoxybenzamide, it is hypothesized that the methoxybenzamide core would guide the molecule into the binding site, where the chloroacetyl group could engage in additional interactions, potentially enhancing binding affinity. The predicted binding energy of similar compounds suggests a strong interaction with the Smo receptor. nih.gov

Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR) is another significant target in cancer therapy, and its overexpression is linked to several types of tumors. nih.gov While direct docking studies of this compound with EGFR are not extensively documented, the benzamide (B126) scaffold is present in many known EGFR inhibitors. ukm.my Docking simulations of benzimidazole (B57391) derivatives, which share structural similarities, have shown that interactions with the EGFR active site are often governed by hydrogen bonds and hydrophobic interactions. ukm.my It is plausible that the benzamide portion of this compound could mimic the binding of ATP in the kinase domain of EGFR, a common mechanism for tyrosine kinase inhibitors. chemrevlett.com

Table 1: Predicted Interactions from Molecular Docking Studies of Related Compounds

Receptor Protein Interacting Residues (Hypothesized for this compound) Type of Interaction Reference
Smoothened (Smo) Arg400, Tyr394, Asp384, Lys395 Hydrogen Bonding nih.gov
EGFR Not specified for this compound, but generally involves the hinge region of the kinase domain Hydrogen Bonding, Hydrophobic Interactions ukm.mychemrevlett.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including electronic energies, molecular geometries, and vibrational frequencies. researchgate.net For this compound, DFT calculations can provide a detailed understanding of its electronic properties, which are crucial for its reactivity and interaction with biological targets. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity and stability. scispace.com

In Silico Studies for Predictive Biological Activity and ADMET

In silico methods are widely used to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties of new chemical entities. scispace.com These predictive studies are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. mdpi.com For this compound, computational models can be employed to forecast its potential biological activities based on its structural features. researchgate.net While specific ADMET results are not detailed here, the general approach involves using quantitative structure-activity relationship (QSAR) models and other computational tools to estimate properties like solubility, permeability, and potential toxicity. scispace.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is key to comprehending its biological function. Conformational analysis and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of a molecule.

Conformational analysis of substituted benzamides has revealed that they can exist in different conformations, with the relative orientation of the amide and phenyl groups being a critical factor. nih.gov For N-methyl-2-methoxy benzamide, a closely related compound, studies have shown an equilibrium between cis and trans conformers, with the trans conformer being more stable. nih.gov The presence of the 2-methoxy group can introduce additional conformational flexibility. nih.gov

Molecular dynamics simulations can further elucidate the dynamic behavior of this compound in a simulated biological environment, such as in solution. biorxiv.orgmdpi.com These simulations track the movements of atoms over time, providing insights into the stability of different conformations and the molecule's interactions with its surroundings. nih.gov This information is invaluable for understanding how the molecule might adapt its shape to fit into a receptor's binding site. mdpi.com

Methodological Approaches in Research on N 2 Chloroacetyl 2 Methoxybenzamide

Advanced Spectroscopic Characterization Techniques for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, IR, HRMS)

The precise molecular structure of N-(2-chloroacetyl)-2-methoxybenzamide is determined through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for an unambiguous confirmation of the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for detailing the carbon-hydrogen framework.

¹H-NMR (Proton NMR) spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For a compound like this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons of the chloroacetyl group, and the amide proton. The chemical shift, integration, and splitting pattern of these signals confirm the connectivity of the molecule.

¹³C-NMR (Carbon-13 NMR) spectroscopy probes the carbon skeleton. The spectrum would display unique resonances for each carbon atom, including those in the benzamide (B126) ring, the methoxy group, and the chloroacetyl moiety, confirming the total number of carbon atoms and their respective chemical environments (e.g., aromatic, carbonyl, alkyl). rsc.org

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the amide, the C=O stretching of both the amide and ketone groups, C-O stretching of the methoxy group, and C-Cl stretching of the chloroacetyl group. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the compound's molecular weight. By determining the mass-to-charge ratio to several decimal places, HRMS can confirm the elemental composition and molecular formula (C₁₀H₁₀ClNO₃) of this compound, distinguishing it from other compounds with the same nominal mass. rsc.orgrsc.org

Table 1: Representative Spectroscopic Data for Structural Elucidation
TechniqueFeatureExpected Data for this compound
¹H-NMR Chemical Shifts (δ)Signals for aromatic protons, amide proton (NH), methylene protons (CH₂), and methoxy protons (OCH₃).
Splitting PatternsDoublets, triplets, and multiplets for aromatic protons; singlet for the amide proton; singlet for the methylene protons; singlet for the methoxy protons.
¹³C-NMR Chemical Shifts (δ)Resonances for carbonyl carbons, aromatic carbons, alkyl carbon, and methoxy carbon.
IR Wavenumbers (cm⁻¹)Characteristic peaks for N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-O stretch, and C-Cl stretch.
HRMS Mass-to-Charge (m/z)Precise mass measurement confirming the molecular formula C₁₀H₁₀ClNO₃.

Chromatographic Methods for Purity and Homogeneity Assessment (e.g., TLC, UPLC)

Chromatographic techniques are indispensable for verifying the purity and homogeneity of synthesized this compound. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective method used routinely to monitor the progress of a chemical reaction and to make a preliminary assessment of product purity. A small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (solvent system) is allowed to ascend the plate. The compound's purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a specific solvent system. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. UPLC is employed for the definitive quantitative assessment of purity. The method involves injecting the sample into a column with a packed stationary phase, through which a liquid mobile phase is pumped under high pressure. The detector response generates a chromatogram, where the purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks.

Table 2: Chromatographic Methods and Their Applications
TechniquePrincipleApplication in ResearchKey Parameters
TLC Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase.Reaction monitoring, preliminary purity check, and solvent system screening.Stationary Phase (e.g., Silica Gel 60 F254), Mobile Phase Composition, Retention Factor (Rf).
UPLC High-pressure liquid chromatography using columns with smaller particle sizes for enhanced separation efficiency.Final purity determination, quantitative analysis of impurities, and stability studies.Column Type, Mobile Phase Gradient, Flow Rate, Detection Wavelength, Retention Time (Rt).

In Vitro Biological Assay Development and Implementation (e.g., MTT assay)

To investigate the potential biological activity of this compound, particularly its cytotoxic effects against cancer cells, in vitro assays are essential. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.

The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells. These enzymes reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. nih.gov

In a typical implementation, cancer cell lines are cultured in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). nih.gov After incubation, the MTT reagent is added, and the resulting formazan crystals are dissolved in a suitable solvent (like DMSO). The absorbance of the solution is then measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic activity. openmedicinalchemistryjournal.com Research on similar N-(benzimidazol-2-yl)-substituted benzamide derivatives has demonstrated potent antiproliferative activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range, highlighting the potential of this chemical class. acgpubs.org

Table 3: MTT Assay for Cytotoxicity Screening
StepDescriptionPurpose
1. Cell Seeding Cancer cells (e.g., MCF-7, A549) are plated in 96-well plates and allowed to adhere.To establish a uniform cell culture for treatment.
2. Compound Treatment Cells are incubated with a range of concentrations of this compound.To determine the dose-dependent effect of the compound on cell viability.
3. MTT Incubation MTT solution is added to each well and incubated for several hours.To allow viable cells to metabolize MTT into formazan.
4. Solubilization A solvent (e.g., DMSO) is added to dissolve the formazan crystals.To prepare the colored solution for absorbance measurement.
5. Absorbance Reading The absorbance is measured at a specific wavelength (e.g., 570 nm).To quantify the amount of formazan, which correlates with the number of viable cells.
6. Data Analysis Cell viability is calculated as a percentage relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.To quantify the cytotoxic potency of the compound.

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation.

The process involves growing a high-quality single crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal the planarity of the benzamide group, the orientation of the methoxy and chloroacetyl substituents relative to the aromatic ring, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov For instance, crystallographic studies on related benzamide structures have detailed extensive networks of intermolecular hydrogen bonds that stabilize the crystal lattice. scispace.comresearchgate.net This information is crucial for understanding the compound's physicochemical properties and for structure-based drug design.

Table 4: Information Obtained from X-ray Crystallography
ParameterDescriptionSignificance
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.Defines the crystal system and overall packing arrangement.
Space Group The set of symmetry operations that describe the crystal's structure.Provides insight into the symmetry of the molecular packing.
Atomic Coordinates The x, y, z position of each atom within the unit cell.Allows for the complete three-dimensional visualization of the molecule.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the molecular connectivity and geometry.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and π-stacking.Explains the forces holding the molecules together in the solid state, influencing properties like melting point and solubility.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

While the direct biological targets of N-(2-chloroacetyl)-2-methoxybenzamide are not extensively defined in current literature, the broader class of benzamide (B126) and 2-methoxybenzamide (B150088) derivatives has shown activity against a range of important therapeutic targets. Future research should systematically explore the potential of this compound and its analogs to modulate novel biological pathways implicated in various diseases.

Key areas for exploration include:

Oncology: Aberrant cell signaling pathways are a hallmark of cancer. Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov Further investigation could uncover novel anti-cancer applications for derivatives of this compound, potentially targeting other critical pathways such as VEGFR-2, which is involved in tumor angiogenesis. nih.gov

Neurodegenerative Diseases: The structural features of benzamides are present in compounds with activity in the central nervous system. Research into novel benzamide derivatives could lead to the discovery of agents that modulate neuroinflammatory pathways or protein aggregation processes associated with diseases like Alzheimer's and Parkinson's.

Infectious Diseases: The development of new antimicrobials is a global health priority. The benzamide scaffold has been explored for activity against various pathogens. nih.gov High-throughput screening of this compound derivatives against a panel of bacteria and viruses could identify novel anti-infective leads.

Metabolic Disorders: Benzamide derivatives have been investigated for their potential in managing metabolic diseases such as type 2 diabetes. nih.gov Exploration of this compound analogs for their effects on metabolic targets like glucokinase could yield new therapeutic options.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally responsible production of this compound and its derivatives. Future research in this area should focus on:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could streamline its production and facilitate the rapid generation of analog libraries.

Biocatalysis: The use of enzymes as catalysts in organic synthesis can provide high selectivity and mild reaction conditions. Investigating enzymatic approaches for the synthesis or modification of this compound could lead to more efficient and sustainable processes.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation can significantly accelerate the drug discovery process. For this compound, this integrated approach can be applied to:

Virtual Screening and Target Identification: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen large virtual libraries of this compound derivatives against known and predicted biological targets. This can help prioritize compounds for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be developed to predict the activity of novel derivatives. This can guide the design of more potent and selective compounds. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the binding modes of this compound derivatives with their biological targets at an atomic level. This information is invaluable for understanding the mechanism of action and for designing compounds with improved binding affinity. nih.gov

Strategic Design for Enhanced Selectivity and Reduced Off-Target Effects

A critical aspect of modern drug development is the design of molecules that are highly selective for their intended target, thereby minimizing the potential for off-target effects and associated toxicities. For this compound, strategies to achieve this include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, medicinal chemists can design derivatives of this compound that fit precisely into the binding site, enhancing both potency and selectivity. mdpi.com

Pharmacophore Modification: Systematic modification of the key structural features (pharmacophores) of this compound can be undertaken to optimize interactions with the target while minimizing interactions with off-targets. Structure-activity relationship (SAR) studies are crucial in this process. nih.govresearchgate.net

Incorporation of Selectivity-Enhancing Moieties: The addition of specific functional groups or structural motifs can steer the molecule towards its intended target and away from others. This can involve exploiting subtle differences in the binding pockets of related proteins.

Comprehensive Off-Target Profiling: Early and thorough screening of lead compounds against a broad panel of off-targets is essential to identify and mitigate potential liabilities. nih.govnih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chloroacetyl)-2-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via acylation of 2-methoxybenzamide derivatives using chloroacetyl chloride. A typical protocol involves reacting 2-methoxybenzamide with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., DIPEA) at 0–4°C, followed by gradual warming to room temperature. This method minimizes side reactions like over-acylation or hydrolysis of the chloroacetyl group . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require stoichiometric control of reagents and inert atmosphere conditions.

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • NMR Analysis : Key signals include:
  • ¹H NMR : A singlet at δ ~4.2 ppm (CH₂Cl group), aromatic protons from the methoxybenzamide moiety (δ ~6.8–7.5 ppm), and a downfield NH proton (δ ~10–12 ppm, if not exchanged).
  • ¹³C NMR : Peaks at δ ~165–170 ppm (amide carbonyl) and δ ~40–45 ppm (CH₂Cl group) .
  • X-ray Crystallography : Single crystals grown via slow evaporation (solvent: DCM/hexane) can be analyzed using SHELX software. The chloroacetyl group’s geometry and intermolecular hydrogen bonds (e.g., N–H···O=C) are critical for confirming structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures below 5°C during acylation to suppress competing hydrolysis of chloroacetyl chloride.
  • Solvent Selection : Use anhydrous DCM or THF to enhance reagent solubility and reduce side reactions.
  • Catalysis : Add a catalytic amount of DMAP to accelerate acylation kinetics .
  • Work-Up : Quench excess chloroacetyl chloride with aqueous NaHCO₃, followed by extraction with ethyl acetate. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. What strategies resolve crystallographic disorder in the chloroacetyl moiety during X-ray structure determination?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : In SHELXL, apply anisotropic displacement parameters (ADPs) and split-site occupancy modeling for disordered atoms. Restraints on bond lengths and angles (e.g., C–Cl, C=O) stabilize refinement convergence .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the benzamide para-position to modulate electron density and enhance receptor binding (e.g., dopamine D2 or serotonin 5-HT3 antagonism) .
  • Bioassay Design : Test derivatives in vitro (e.g., Trypanosoma brucei inhibition assays) and correlate activity with Hammett σ values or steric parameters .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonds with the methoxy and chloroacetyl groups .

Q. How should researchers address discrepancies in reported biological activity data for benzamide analogs?

  • Methodological Answer :

  • Data Triangulation : Compare assay conditions (e.g., IC₅₀ values under varying pH or temperature). For example, differences in Trypanosoma brucei growth media (e.g., HMI-9 vs. SDM-79) may alter compound efficacy .
  • Structural Confirmation : Verify compound purity via HPLC (>95%) and crystallography to rule out isomerization or degradation artifacts.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data across studies, adjusting for covariates like substituent electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.